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Compound of Interest

Compound Name:
3-Amino-4-phenoxy-5-

sulfamoylbenzoic acid

Cat. No.: B194465 Get Quote

An In-Depth Technical Guide to 3-Amino-4-
phenoxy-5-sulfamoylbenzoic Acid
This technical guide provides a comprehensive overview of the chemical properties, structure,

and synthesis of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid, a compound of interest for

researchers, scientists, and drug development professionals. This document summarizes key

quantitative data, outlines experimental protocols, and presents a logical workflow for its

synthesis.

Chemical Properties and Structure
3-Amino-4-phenoxy-5-sulfamoylbenzoic acid, also known as Desbutylbumetanide, is

recognized as a primary metabolite and impurity of the potent loop diuretic, Bumetanide.[1][2]

[3] Its chemical identity and key physicochemical properties are summarized in the tables

below.
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Parameter Value

IUPAC Name 3-amino-4-phenoxy-5-sulfamoylbenzoic acid[4]

Synonyms
Desbutylbumetanide, Bumetanide Impurity B[3]

[4]

CAS Number 28328-54-3[4]

Chemical Formula C₁₃H₁₂N₂O₅S[5]

Molecular Weight 308.31 g/mol [5]

Structural and Physicochemical Properties
Parameter Value

SMILES
C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)

(=O)N)C(=O)O)N[4]

InChI

InChI=1S/C13H12N2O5S/c14-10-6-

8(13(16)17)7-11(21(15,18)19)12(10)20-9-4-2-1-

3-5-9/h1-7H,14H2,(H,16,17)(H2,15,18,19)[4]

Melting Point 255-256 °C[6]

Predicted pKa 3.91 ± 0.10[4]

Predicted LogP 0.9[4]

Solubility

Information on specific solubility values is

limited. It is expected to be soluble in alkaline

solutions.

Synthesis of 3-Amino-4-phenoxy-5-
sulfamoylbenzoic Acid
The synthesis of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is typically achieved through

the reduction of its nitro precursor, 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid.

Experimental Protocol: Catalytic Hydrogenation
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A common method for this transformation involves catalytic hydrogenation.[6][7]

Materials:

3-nitro-4-phenoxy-5-sulfamoylbenzoic acid

10% Palladium on carbon (Pd/C) catalyst

Ethanol or Water

1N Lithium hydroxide (if using water as a solvent)

4N Hydrochloric acid

Parr hydrogenator or similar hydrogenation apparatus

Procedure:

A suspension of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (e.g., 20 g) is prepared in a

suitable solvent such as ethanol (e.g., 100 ml) or water (e.g., 100 ml).[6][7]

If water is used as the solvent, the pH of the suspension is adjusted to 8 by the addition of

1N lithium hydroxide to facilitate dissolution.[6]

The 10% Pd/C catalyst (e.g., 0.5 g for 3.7 g of starting material) is added to the mixture.[7]

The mixture is then subjected to hydrogenation. This can be performed in a Parr

hydrogenator at a hydrogen pressure of 40 psi for approximately 1.5 hours or at room

temperature and 1.1 atmosphere of hydrogen pressure until hydrogen uptake ceases.[6][7]

Upon completion of the reaction, the catalyst is removed by filtration.

The filtrate is then concentrated. If water was the solvent, the product is precipitated by

acidifying the filtrate to a pH of 2.5 with 4N hydrochloric acid.[6]

The resulting solid, 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid, is collected. It can be

further purified by recrystallization from aqueous ethanol.[6]
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Caption: Synthetic workflow for 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid.

Analytical Methodologies
While specific, validated protocols for the analysis of 3-Amino-4-phenoxy-5-
sulfamoylbenzoic acid are not extensively detailed in publicly available literature, methods for

the parent compound, Bumetanide, and its impurities can be adapted.

High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC (RP-HPLC) method is suitable for the analysis of Bumetanide and its

impurities, including 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid.[8][9][10]

General Chromatographic Conditions:

Column: C18 column (e.g., Discovery C18, 250 x 4.6 mm, 5 µm).[8][9]

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% o-phthalaldehyde or a phosphate

buffer) and an organic solvent (e.g., acetonitrile). A common ratio is 50:50 (v/v).[8][9]

Detection: UV detection at a wavelength of 254 nm is often used.[8][9] Alternatively,

fluorescence detection (excitation at 338 nm, emission at 433 nm) can provide higher

sensitivity for Bumetanide and potentially its metabolites.[10]

Flow Rate: A typical flow rate is 1.0 mL/min.[8][9]

Injection Volume: 20 µL.

Sample Preparation: For drug formulations, the tablet powder can be dissolved in a suitable

diluent (e.g., a mixture of acetonitrile and water), sonicated, centrifuged, and filtered before
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injection.[8] For biological samples like plasma, a protein precipitation step with acetonitrile is

required.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy and
Mass Spectrometry (MS)
Suppliers of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid as a reference standard indicate

that ¹H-NMR and Mass Spectrometry data are available for structure confirmation.[11]

However, detailed spectral data and fragmentation patterns are not readily available in the

public domain. General fragmentation patterns for aromatic carboxylic acids, amines, and

sulfonamides can be used for initial interpretation of mass spectra.[12]

Biological Activity and Signaling Pathways
3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is a metabolite of Bumetanide, a loop diuretic

that exerts its effect by inhibiting the Na-K-Cl cotransporter, particularly the NKCC2 isoform in

the thick ascending limb of the loop of Henle in the kidney.[1] This inhibition leads to a

reduction in the reabsorption of sodium, chloride, and potassium ions, resulting in diuresis.

The structure-activity relationship of Bumetanide and its derivatives has been a subject of

study. These studies indicate that modifications to the butylamino side chain can significantly

impact the inhibitory activity on NKCC1 and NKCC2.[1][13] However, there is a lack of direct

experimental evidence in the reviewed literature specifically detailing the biological activity of 3-
Amino-4-phenoxy-5-sulfamoylbenzoic acid (Desbutylbumetanide) on the Na-K-Cl

cotransporter or any other signaling pathway. It is often considered an inactive metabolite.[7]

Due to the absence of specific data on its interaction with any signaling pathway, a

diagrammatic representation of its biological mechanism of action cannot be provided at this

time. Further research is required to elucidate the pharmacological profile of this metabolite.
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Caption: Relationship between Bumetanide, its metabolite, and the target transporter.

Conclusion
This technical guide has consolidated the available information on the chemical properties,

structure, and synthesis of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. While its identity

as a metabolite of Bumetanide is well-established, its own biological activity remains an area

for further investigation. The provided synthetic and analytical frameworks can serve as a

foundation for researchers and drug development professionals working with this compound.

Future studies are needed to fully characterize its pharmacological profile and potential

interactions with biological systems.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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